3,5-Bis(octyloxy)benzoic acid (CAS 87963-85-7) is a highly specialized AB2-type dendritic building block primarily utilized in the synthesis of amphiphilic Janus dendrimers, dendrimersomes, and supramolecular liquid crystals. Featuring a V-shaped meta-substituted aromatic core and two eight-carbon aliphatic chains, this precursor dictates the precise hydrophobic volume and packing parameter required for programmable self-assembly. In industrial and advanced academic settings, it is procured as a critical intermediate for constructing monodisperse unilamellar vesicles that serve as robust, synthetic alternatives to traditional phospholipid liposomes in targeted drug delivery and artificial cell research [1].
Substituting 3,5-bis(octyloxy)benzoic acid with shorter (e.g., hexyloxy), longer (e.g., dodecyloxy), or more highly branched (e.g., 3,4,5-tris(octyloxy)benzoic acid) analogs fundamentally alters the supramolecular packing parameter of the resulting dendrimer. While 3,5-disubstituted analogs generally favor the formation of unilamellar dendrimersomes, 3,4,5-trisubstituted derivatives typically exhibit a wedge-like geometry that forces the assembly into multilamellar, onion-like vesicles or non-vesicular micellar phases. Furthermore, altering the chain length from C8 to C12 significantly changes the hydrophobic bilayer thickness and phase transition temperatures, directly impacting the membrane fluidity and the ability to reconstitute biological transmembrane proteins [1].
The substitution pattern on the benzoic acid core is the primary determinant of the supramolecular packing parameter in Janus dendrimers. 3,5-Bis(octyloxy)benzoic acid consistently drives the self-assembly of monodisperse, unilamellar dendrimersomes. In direct contrast, utilizing a 3,4,5-trisubstituted analog, such as 3,4,5-tris(octyloxy)benzoic acid or 3,4,5-tris(2-ethylhexyloxy)benzoic acid, alters the wedge geometry, forcing the assemblies into multilayer, onion-like vesicles or non-vesicular micellar structures [1].
| Evidence Dimension | Supramolecular assembly morphology |
| Target Compound Data | Forms monodisperse unilamellar vesicles |
| Comparator Or Baseline | 3,4,5-trisubstituted analogs (e.g., 3,4,5-tris(2-ethylhexyloxy)benzoic acid) |
| Quantified Difference | Complete morphological shift from unilamellar (3,5-substitution) to multilayer onion-like vesicles (3,4,5-substitution) |
| Conditions | Cryo-TEM visualization of assemblies prepared via injection or film hydration |
Buyers engineering targeted drug delivery vehicles must procure the 3,5-disubstituted core, as unilamellarity is strictly required for predictable release kinetics and internal cargo loading.
The length of the peripheral alkyl chains on the benzoic acid core directly dictates the hydrophobic thickness of the resulting self-assembled dendrimersome. 3,5-Bis(octyloxy)benzoic acid (C8) provides an intermediate hydrophobic cross-section that closely mimics the bilayer thickness of natural phospholipids (which typically contain 16-18 carbon aliphatic tails). In contrast, utilizing 3,5-bis(hexyloxy)benzoic acid (C6) results in a thinner, more fluid membrane, while 3,5-bis(dodecyloxy)benzoic acid (C12) generates a significantly thicker, more rigid bilayer [1].
| Evidence Dimension | Alkyl chain length contribution to bilayer thickness |
| Target Compound Data | C8 chains (octyloxy) |
| Comparator Or Baseline | 3,5-bis(hexyloxy)benzoic acid (C6) and 3,5-bis(dodecyloxy)benzoic acid (C12) |
| Quantified Difference | Provides an intermediate membrane thickness optimized for mimicking natural C16/C18 phospholipid bilayers, unlike the thinner C6 or thicker C12 analogs |
| Conditions | Self-assembled unilamellar dendrimersomes in aqueous media |
Procuring the exact C8 homologue is essential for researchers aiming to precisely match the hydrophobic mismatch requirements of specific transmembrane proteins or to tune formulation stability.
During the modular synthesis of amphiphilic Janus dendrimers, the esterification of the V-shaped hydrophobic block with hydrophilic dendrons is a critical scale-up step. 3,5-Bis(octyloxy)benzoic acid demonstrates highly efficient coupling kinetics, achieving an 83% isolated yield (e.g., 255 mg scale) when reacted with complex hydrophilic precursors using DCC/DPTS activation. This high conversion rate is comparable to its C6 (89%) and C10 (80-89%) homologues, ensuring that the selection of the C8 chain length for specific membrane biophysics does not incur a synthetic penalty or require specialized coupling protocols [1].
| Evidence Dimension | Esterification yield in modular dendrimer synthesis |
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | Homologous chain lengths (C6: 89%, C10: 80-89%) |
| Quantified Difference | Maintains >80% high-yield processability, confirming that the C8 chain length introduces no steric or reactivity penalties compared to shorter analogs |
| Conditions | DCM/methanol solvent, room temperature, DCC/DPTS coupling over 12 hours |
Buyers can select the C8 derivative for its specific biophysical properties without sacrificing synthetic efficiency or wasting expensive hydrophilic dendron precursors.
Directly following from its ability to enforce a unilamellar packing parameter, 3,5-bis(octyloxy)benzoic acid is the premier choice for synthesizing amphiphilic Janus dendrimers. It is procured by formulation scientists developing next-generation, stable vesicular drug delivery systems that outperform traditional liposomes in size uniformity and stability [1].
Because the C8 chains provide a hydrophobic thickness that closely mimics natural C16/C18 phospholipids, this compound is utilized to construct robust synthetic membranes. It is the optimal precursor for biophysics research requiring the stable reconstitution of transmembrane proteins and pore-forming peptides [1].
Beyond vesicular assembly, the V-shaped geometry and octyloxy chains make this compound a highly effective mesogenic precursor. It is procured for the synthesis of columnar or smectic liquid crystalline materials, where the precise chain length dictates the phase transition temperatures and nanosegregation behavior [1].